3-[(4-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
3-[(4-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a norbornene-derived compound featuring a bicyclic core with a carboxylic acid group at position 2 and a carbamoyl substituent at position 3 linked to a 4-acetylphenyl group. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-[(4-acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-9(19)10-4-6-13(7-5-10)18-16(20)14-11-2-3-12(8-11)15(14)17(21)22/h2-7,11-12,14-15H,8H2,1H3,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCOJKQCVCRIOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclo[2.2.1]hept-5-ene core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the carboxylic acid group: The carboxylic acid group can be introduced via oxidation of an appropriate precursor, such as an alcohol or aldehyde.
Attachment of the 4-acetylphenylcarbamoyl group: This step involves the reaction of the bicyclic core with 4-acetylphenyl isocyanate under controlled conditions to form the desired carbamoyl derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(4-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.
Medicine: The compound’s pharmacological properties are investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[(4-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The norbornene scaffold allows for diverse functionalization at the carbamoyl position. Key analogs include:
Notes:
- Lipophilicity : The 3-nitrophenyl analog (XLogP3 = 1.5) is more lipophilic than the hydroxyethyl derivative, which is polar due to its hydroxyl group .
- Steric Effects : Bulky substituents (e.g., 2-ethylhexyl) may reduce solubility but enhance membrane permeability .
Anti-Infective Agents
- PKZ18 : Inhibits Gram-positive bacteria (MIC = 4 µg/mL for MRSA) by targeting T-box regulatory elements. Its derivative PKZ18-22 shows enhanced biofilm inhibition .
- Target Compound : While unstudied, the 4-acetylphenyl group may enhance target binding via acetyl-mediated hydrogen bonding, akin to PKZ18’s thiazole moiety .
Serotoninergic Ligands
Enzyme Inhibition
- IPA (Sec18 inhibitor): A norbornene derivative with a xanthene group inhibits phosphatidic acid binding, demonstrating utility in membrane trafficking studies .
Biological Activity
3-[(4-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a bicyclo[2.2.1]hept-5-ene core and functional groups, suggests various mechanisms of action that could be explored for therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C17H17NO4 and a molecular weight of approximately 299.33 g/mol. The compound features a carboxylic acid group and an acetylphenyl moiety, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H17NO4 |
| Molecular Weight | 299.33 g/mol |
| Density | 1.4 g/cm³ |
| Boiling Point | 585.2 °C |
| Flash Point | 307.7 °C |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, potentially modulating enzyme activities or receptor functions. Research indicates that compounds with similar bicyclic structures can act as selective modulators of ion channels, particularly potassium channels such as KCNQ2 and KCNQ4, which are crucial for neuronal excitability and signaling pathways .
Anticancer Activity
Recent studies have investigated the anticancer potential of related bicyclic compounds, revealing promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For instance, compounds structurally related to this compound have shown effectiveness against various cancer types by disrupting cell cycle progression and promoting programmed cell death .
Neuroprotective Effects
The compound's potential neuroprotective effects are also noteworthy, particularly in the context of neurodegenerative diseases. By modulating potassium channels, it may help regulate neuronal excitability and protect against excitotoxicity, which is a significant factor in conditions such as Alzheimer's disease and multiple sclerosis .
Case Studies
- Study on KCNQ Channels : A study evaluated the effects of bicyclic compounds on KCNQ channels, demonstrating that certain derivatives could selectively activate KCNQ2 channels with an EC50 value of 230 nM, suggesting a potential therapeutic role in treating epilepsy and other neurological disorders .
- Anticancer Screening : In vitro assays on cancer cell lines revealed that derivatives of the bicyclic structure exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
